

what is Vicriviroc's binding affinity for CCR5

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Vicriviroc's Binding Affinity for CCR5

Introduction

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, it was investigated primarily for the treatment of HIV-1 infection.[1] CCR5 is a critical coreceptor utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages.[1][3] Vicriviroc functions as a noncompetitive, allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][4][5] This binding event induces a conformational change in the receptor, which in turn prevents the viral surface glycoprotein gp120 from engaging with its co-receptor, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1][3][4] This document provides a detailed overview of the binding affinity of Vicriviroc for CCR5, the experimental protocols used to determine these parameters, and the underlying mechanism of action.

Quantitative Binding Affinity Data

The binding affinity and functional potency of **Vicriviroc** have been quantified using various in vitro assays. The key parameters include the inhibition constant (Ki), which measures the affinity of the compound for the receptor, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a specific biological process by 50%. Competition binding assays have shown that **Vicriviroc** binds to CCR5 with a higher affinity than its predecessor, SCH-C.[6][7][8]

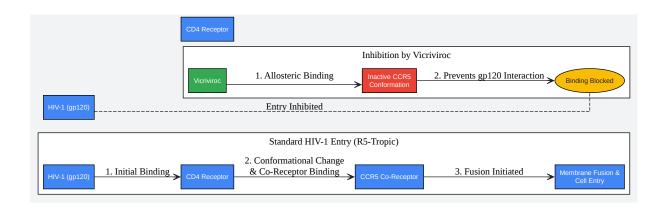


Parameter	Value (nM)	Assay Type	Cell/System Used	Reference
Ki	2.1	Competition Binding Assay	N/A	[4]
IC50	0.45	N/A	N/A	[4]
IC50	10	CCR5 Antagonism	N/A	[9]
IC50	< 1.0	Chemotaxis Assay (vs. MIP- 1α)	Ba/F3 cells expressing human CCR5	[2]
IC50	0.91	Inhibition of MIP- 1α	N/A	[9]
IC50	16	Inhibition of RANTES- induced Calcium Release	U-87-CCR5 cells	[2][9]

Mechanism of Action: Allosteric Antagonism

Vicriviroc acts as an allosteric antagonist.[4] Instead of competing directly with the natural chemokine ligands at the orthosteric binding site, it binds to a distinct pocket located between the transmembrane helices of the CCR5 receptor.[1][5] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for the HIV-1 gp120 protein to bind effectively after its initial attachment to the primary CD4 receptor.[1][4] This mechanism effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3]





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Caption: Mechanism of Vicriviroc action on HIV-1 entry.

Experimental Protocols

Detailed methodologies are crucial for interpreting binding affinity data. The following sections describe the key assays used to characterize **Vicriviroc**'s interaction with CCR5, primarily based on the methods reported by Strizki et al., 2005.[2][6]

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (**Vicriviroc**) by measuring its ability to displace a known radiolabeled ligand from the CCR5 receptor.

- Cell Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human CCR5 (e.g., HTS-hCCR5 cells).[6]
- Assay Components:
 - Cell membranes (e.g., 2 μ g/well).[6]



- Radioligand: A known CCR5 ligand labeled with a radioisotope, such as [3H]SCH-C (e.g., at a concentration of 4 nM).
- Competitor: Serial dilutions of the unlabeled test compound (Vicriviroc) or a reference compound (e.g., unlabeled SCH-C).[6]
- Binding Buffer.

Procedure:

- The cell membranes are incubated in the binding buffer with the radioligand and varying concentrations of the competitor compound.
- The mixture is incubated to allow the binding to reach equilibrium.
- The bound radioligand is separated from the unbound radioligand, typically by filtration.
- The radioactivity of the bound ligand is measured using scintillation counting (e.g., WGA-SPA scintillation).[6]
- Data Analysis: The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
 [6]

Chemotaxis Assay

This functional assay measures the ability of an antagonist to block cell migration induced by a chemokine, which is a natural ligand for CCR5.

- Cell Line: A cell line that does not normally express CCR5 but has been engineered to do so (e.g., murine Ba/F3 cells stably expressing human CCR5) is used.[2]
- Chemoattractant: A CCR5 ligand, such as MIP-1α (e.g., at 0.3 nM), is used to induce cell migration.
- Procedure:



- The CCR5-expressing cells are pre-incubated with various concentrations of Vicriviroc or a control compound.[2]
- The cells are placed in the upper chamber of a multi-well migration plate (e.g., ChemoTx),
 which is separated from the lower chamber by a porous filter (e.g., 5-µm).[2]
- The lower chamber contains the chemoattractant (MIP- 1α).
- The plate is incubated to allow cells to migrate through the filter toward the chemoattractant.
- The number of cells that have migrated to the lower chamber is quantified, often using a cell viability assay (e.g., Cell Titer Glow luminescence kit).[2]
- Data Analysis: The IC50 is determined by plotting the percentage of inhibition of cell migration against the concentration of Vicriviroc.[2]

Calcium Flux Assay

This assay measures an antagonist's ability to block the intracellular calcium mobilization that occurs when a chemokine binds to and activates the G-protein coupled CCR5 receptor.

- Cell Line: A CCR5-expressing cell line, such as U-87-CCR5, is used.[2]
- Activator: A CCR5 ligand like RANTES (e.g., at 10 nM) is used to trigger the calcium signal.
 [2]
- Procedure:
 - Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]
 - Varying concentrations of Vicriviroc or a buffer control are added to the cells.[2]
 - After a short incubation period (e.g., 5 minutes), the activator (RANTES) is added.
 - The change in intracellular calcium concentration is measured immediately by monitoring the fluorescence signal on an instrument like a FLIPR (Fluorometric Imaging Plate



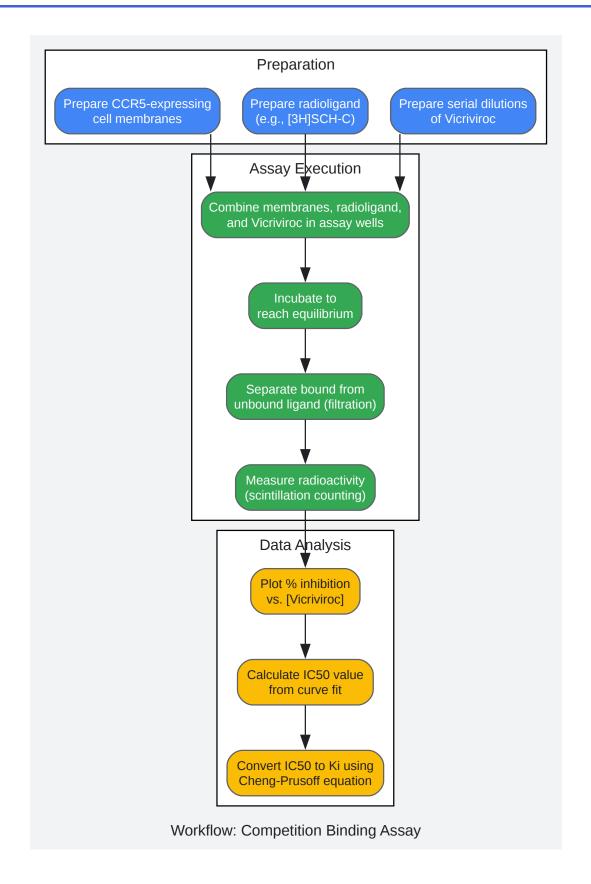




Reader).[2]

• Data Analysis: The IC50 value is calculated as the concentration of **Vicriviroc** that causes a 50% reduction in the RANTES-induced calcium flux.





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Caption: Workflow for a typical CCR5 competition binding assay.



Conclusion

Vicriviroc is a high-affinity allosteric antagonist of the CCR5 receptor, demonstrating potent activity in the nanomolar range across multiple in vitro assays. Its mechanism of action, which involves locking the CCR5 receptor in an inactive state, effectively prevents the entry of R5-tropic HIV-1 strains. The combination of strong binding affinity and a favorable pharmacokinetic profile established **Vicriviroc** as a significant candidate in the development of HIV-1 entry inhibitors.[2][10] Although its development for treatment-experienced patients was halted, clinical trials have continued in other patient populations, underscoring the therapeutic potential of targeting the CCR5 co-receptor.[1] The detailed experimental protocols provide a framework for the continued evaluation of this and other CCR5 antagonists in drug discovery and development.

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- To cite this document: BenchChem. [what is Vicriviroc's binding affinity for CCR5].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7856022#what-is-vicriviroc-s-binding-affinity-for-ccr5]

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